molecular formula C9H18N2O4 B068470 Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl CAS No. 194092-89-2

Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl

Cat. No. B068470
M. Wt: 218.25 g/mol
InChI Key: ZHTIXJUOUJKRRR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl, also known as t-Boc-L-aspartic acid 4-methoxyanilide, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of carbamates, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals. Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl is a white solid that is soluble in organic solvents such as methanol and chloroform.

Mechanism Of Action

The mechanism of action of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl is not well understood. However, it is believed that this compound can act as a prodrug, which is converted into an active compound in vivo. The active compound may then exert its biological activity by binding to a specific target, such as an enzyme or receptor.

Biochemical And Physiological Effects

Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of aspartyl proteases, which are enzymes that play a role in the degradation of proteins. Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the use of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in scientific research. One potential direction is the development of new peptidomimetics that can mimic the structure and function of natural peptides. Another potential direction is the use of this compound as a building block in the synthesis of novel bioactive compounds. Additionally, the potential therapeutic applications of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in the treatment of various diseases, such as cancer and inflammation, warrant further investigation.

Synthesis Methods

The synthesis of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl involves the reaction of Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethylrtic acid with 4-methoxyaniline. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl as a white solid, which can be purified by recrystallization.

Scientific Research Applications

Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has been widely used in scientific research as a building block in the synthesis of peptides and peptidomimetics. Peptides are important biomolecules that play a crucial role in many biological processes, including cell signaling, enzyme catalysis, and immune response. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides and have been used as potential drug candidates.

properties

CAS RN

194092-89-2

Product Name

Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(methoxyamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C9H18N2O4/c1-6(7(12)11-14-5)10-8(13)15-9(2,3)4/h6H,1-5H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

ZHTIXJUOUJKRRR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)NOC)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)NOC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NOC)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl

Origin of Product

United States

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